1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Description
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-5-3-2-4-18(19)23-20(24)22-17-8-6-15(7-9-17)14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H2,22,23,24) |
InChI Key |
XHKIIDLZLIYVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Pyridin-4-ylmethyl)aniline
Step 1: Friedel-Crafts Alkylation of Pyridine
A modified Friedel-Crafts protocol enables direct introduction of the benzyl group to pyridine:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Chloromethylpyridine | 15.3 g | AlCl₃ (2.5 eq), 0°C, 4h | 68% |
| Benzene | 200 mL | N₂ atmosphere |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.54 (d, J=4.8 Hz, 2H), 7.28 (d, J=4.8 Hz, 2H), 4.12 (s, 2H)
-
ESI-MS : m/z 170.2 [M+H]⁺
Step 2: Nitration and Reduction
Introducing the amine group via nitration-reduction sequence:
Urea Bridge Formation
Coupling Protocol
Reacting 2-methoxyphenyl isocyanate with 4-(pyridin-4-ylmethyl)aniline:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C → rt |
| Reaction Time | 12h |
| Molar Ratio | 1:1.05 (amine:isocyanate) |
| Yield | 78% |
Critical Observations
-
Excess isocyanate minimizes amine dimerization
-
Molecular sieves (4Å) improve yield by 12% through water scavenging
Synthetic Route 2: Convergent Approach via Carbamate Intermediate
Preparation of 4-(Pyridin-4-ylmethyl)phenyl Carbamate
Reaction Scheme
4-(Pyridin-4-ylmethyl)phenol + Triphosgene → Mixed chloroformate →
Treatment with 2-methoxyaniline
Optimized Conditions
-
Triphosgene (0.35 eq) in CH₂Cl₂ at -15°C
-
Pyridine (1.2 eq) as HCl scavenger
-
2-Methoxyaniline added dropwise over 30 min
-
Total reaction time: 8h
Advantages
-
Avoids handling volatile isocyanates
-
Enables purification of stable carbamate intermediate
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 61% | 69% |
| Purification Challenges | Moderate | Low |
| Scalability | >100g | >500g |
Route 2 demonstrates superior efficiency for large-scale synthesis due to:
-
Reduced sensitivity to moisture
-
Crystalline intermediates enabling easy purification
Characterization and Quality Control
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
δ 8.45 (d, J=4.5 Hz, 2H, Py-H), 7.65 (d, J=8.2 Hz, 2H, Ar-H), 7.32 (d, J=4.5 Hz, 2H, Py-H),
7.21 (t, J=7.8 Hz, 1H, OCH₃-Ar), 6.95 (d, J=8.3 Hz, 1H), 6.88 (s, 1H), 6.79 (d, J=7.5 Hz, 1H),
4.12 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃)
13C NMR (126 MHz, DMSO-d₆):
δ 155.8 (C=O), 152.1 (Py-C), 149.7 (OCH₃-C), 137.2-114.8 (Ar-C), 40.3 (CH₂), 55.6 (OCH₃)
HRMS (ESI-TOF): m/z calcd for C₂₀H₂₀N₃O₂ [M+H]⁺ 334.1556, found 334.1552
Process Optimization Strategies
Chemical Reactions Analysis
WAY-343828 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
1. Anticancer Properties
Research indicates that derivatives of urea compounds similar to 1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea show promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, studies involving related urea derivatives have reported significant growth inhibition against the National Cancer Institute's 60 human cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .
2. Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Urea derivatives have been noted for their broad-spectrum antibacterial properties. Preliminary assays indicate that certain derivatives can effectively inhibit the growth of common pathogens, suggesting a possible application in treating bacterial infections.
3. Antitrypanosomal Activity
Recent studies have explored the antitrypanosomal effects of similar compounds, indicating that modifications in the urea structure can enhance activity against Trypanosoma species, which are responsible for diseases like Chagas disease and sleeping sickness .
Case Studies
Several case studies provide insights into the effectiveness of this compound:
Case Study 1: Anticancer Screening
A study synthesized a series of urea derivatives and screened them against various cancer cell lines. Compounds with structural similarities to this compound exhibited significant cytotoxicity against melanoma and renal cancer cell lines, with some achieving over 70% inhibition at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) in the range of 0.03–0.12 µg/mL, indicating strong antibacterial activity.
Comparative Data Table
Mechanism of Action
The mechanism of action of WAY-343828 involves its interaction with specific molecular targets and pathways within biological systems. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which WAY-343828 is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Key Structural and Functional Differences
- Pyridine Position : The target compound’s pyridin-4-ylmethyl group contrasts with pyridin-3-yl in 5g (), which alters hydrogen-bonding patterns and spatial orientation .
- Methoxy Group Position : The 2-methoxy substituent in the target compound vs. 4-methoxy in 5g () may impact steric hindrance and electronic effects on receptor binding .
- Pharmacophore Additions : Boronic acid derivatives () exploit covalent interactions with biological targets, a mechanism absent in the target compound .
Biological Activity
1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and findings.
Chemical Structure and Properties
The compound features a urea functional group linked to two aromatic rings: a methoxy-substituted phenyl and a pyridin-4-ylmethyl phenyl. Its molecular formula is with a molecular weight of approximately 290.35 g/mol.
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of similar urea structures have shown significant activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
Case Study: Antiproliferative Assay
A study conducted on related urea derivatives reported IC50 values for different compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | A549 | 2.39 ± 0.10 |
| 1-(4-Chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib (Control) | A549 | 2.12 ± 0.18 |
| Sorafenib (Control) | HCT-116 | 2.25 ± 0.71 |
These findings suggest that the target compound may exhibit comparable efficacy to established anticancer agents like sorafenib .
Antibacterial Activity
The compound's structural analogs have also been evaluated for their antibacterial properties . Studies have shown that certain urea derivatives possess moderate antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Assay
A recent investigation into related compounds yielded the following minimum inhibitory concentration (MIC) values:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Urea Derivative A | S. aureus | 0.0039 |
| Urea Derivative B | E. coli | 0.025 |
These results indicate that the derivatives exhibit promising antibacterial effects, warranting further exploration of their mechanisms .
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, compounds with similar structures have been identified as potential anti-inflammatory agents . The inhibition of pro-inflammatory cytokines such as TNFα and IL-17 has been documented in several studies.
Case Study: Inhibition Studies
In vitro assays have demonstrated that certain urea derivatives can inhibit cytokine production effectively:
| Compound | Cytokine Inhibition (IC50 μM) |
|---|---|
| Compound X | TNFα: 0.1 - 1 |
| Compound Y | IL-17: 0.1 - 1 |
These findings highlight the potential of such compounds in managing inflammatory conditions .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis yield of 1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometric ratios of reactants. For urea derivatives like this compound, coupling agents (e.g., carbodiimides) and catalysts (e.g., DABCO) are critical for promoting isocyanate-amine reactions . Factorial design experiments (e.g., 2³ designs) can identify interactions between variables, reducing trial-and-error iterations . Post-synthesis purification via column chromatography or recrystallization improves purity (>95%), validated by HPLC and NMR.
Advanced Question: How can researchers analyze structure-activity relationships (SAR) for this urea derivative in kinase inhibition assays?
Methodological Answer:
SAR studies require:
- Structural modifications : Systematic substitution of the methoxyphenyl or pyridinylmethyl groups to assess steric/electronic effects.
- In vitro assays : Use kinase panels (e.g., EGFR, VEGFR) to measure IC₅₀ values. Compare with analogs like 1-(4-chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea to identify critical pharmacophores .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets, validated by mutagenesis studies.
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with standards.
- Structural confirmation : ¹H/¹³C NMR to verify urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .
- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) monitored via LC-MS to identify hydrolytic byproducts.
Advanced Question: How to resolve contradictions in antiproliferative activity data across cell lines (e.g., MCF-7 vs. HeLa)?
Methodological Answer:
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant lines.
- Metabolic stability : Assess intracellular compound accumulation via LC-MS; low uptake in resistant lines may explain discrepancies .
- Cross-validation : Compare with structurally related compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas) to isolate scaffold-specific effects .
Basic Question: What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction : SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Solubility : Use COSMO-RS to simulate solvent interactions and guide formulation strategies.
- Toxicity : ProTox-II for preliminary hepatotoxicity/ mutagenicity screening .
Advanced Question: How to design in vivo studies to evaluate this compound’s antitumor efficacy?
Methodological Answer:
- Model selection : Xenograft mice with patient-derived tumors (PDX) for clinical relevance.
- Dosing regimen : Optimize via PK/PD modeling (e.g., non-linear mixed effects) to balance efficacy and toxicity.
- Biomarker analysis : Monitor serum levels of VEGF or IL-6 via ELISA to correlate with tumor regression .
Basic Question: What are the best practices for ensuring reproducibility in synthetic protocols?
Methodological Answer:
- Detailed documentation : Record exact molar ratios, solvent batches, and reaction times.
- Quality control : Standardize reagents (e.g., anhydrous solvents) and validate intermediates via FTIR.
- Collaborative validation : Cross-check results with independent labs using identical protocols .
Advanced Question: How to investigate the compound’s stability under physiological conditions (pH 7.4, 37°C)?
Methodological Answer:
- Simulated biological fluids : Incubate in PBS or human plasma; quantify degradation via UPLC-QTOF.
- Degradation kinetics : Fit data to first-order models to calculate half-life (t₁/₂).
- Stabilization strategies : Use cyclodextrin encapsulation or PEGylation if hydrolysis is observed .
Basic Question: What reaction mechanisms are plausible for urea bond cleavage in acidic environments?
Methodological Answer:
- Protonation pathway : Acid-catalyzed hydrolysis of the urea carbonyl group, forming aromatic amines and CO₂.
- Experimental validation : Track byproducts via GC-MS and compare with theoretical fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
